![molecular formula C23H19N3 B4739027 N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine](/img/structure/B4739027.png)
N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine
Overview
Description
N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine-based compound that exhibits a unique molecular structure, making it an ideal candidate for research in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
MPA acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, MPA disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism of action makes MPA a potential candidate for the treatment of various diseases, including cancer.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make MPA a potential candidate for the treatment of cancer, as well as other diseases that involve abnormal cell growth and division.
Advantages and Limitations for Lab Experiments
MPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MPA also has some limitations, including its relatively low potency and selectivity for DHFR. These limitations make it challenging to use MPA as a therapeutic agent in vivo.
Future Directions
There are several future directions for research on MPA, including the development of more potent and selective inhibitors of DHFR, the investigation of the effects of MPA on other biochemical pathways, and the exploration of MPA's potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine is a chemical compound that has significant potential for research in various fields, including chemistry, biochemistry, and pharmacology. Its unique molecular structure, mechanism of action, and biochemical and physiological effects make it an ideal candidate for further investigation. Future research on MPA could lead to the development of new therapeutic agents and the advancement of various fields of science.
Scientific Research Applications
MPA has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, MPA has been used as a building block for the synthesis of various organic compounds. In biochemistry, MPA has been studied for its mechanism of action and its effects on biochemical and physiological processes. In pharmacology, MPA has been studied for its potential therapeutic applications.
properties
IUPAC Name |
N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-17-10-8-9-15-20(17)24-22-16-21(18-11-4-2-5-12-18)25-23(26-22)19-13-6-3-7-14-19/h2-16H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIUEOUHFIMKFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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